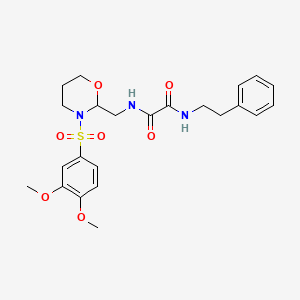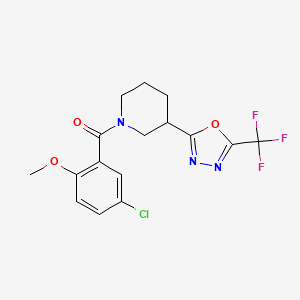![molecular formula C24H19ClN2O4S B2769242 benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate CAS No. 866015-97-6](/img/no-structure.png)
benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate is a useful research compound. Its molecular formula is C24H19ClN2O4S and its molecular weight is 466.94. The purity is usually 95%.
BenchChem offers high-quality benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Antitumor Activities
A study conducted by El-Moneim, El‐Deen, and El-Fattah (2011) described the synthesis of nitrogen heterocycles, including compounds related to the chemical structure of interest. These compounds were evaluated for their antioxidant and antitumor activities. The research highlights the potential therapeutic applications of these compounds in combating oxidative stress and tumor growth. El-Moneim, El‐Deen, & El-Fattah, 2011.
Antinociceptive and Anti-inflammatory Properties
Selvam, Karthik, Palanirajan, and Ali (2012) explored the design, synthesis, and biological properties of thiazolopyrimidine derivatives. Their research indicates the compounds' significant antinociceptive (pain-relieving) and anti-inflammatory activities. This study adds to the understanding of how structurally similar compounds might be developed for pain and inflammation management. Selvam, Karthik, Palanirajan, & Ali, 2012.
Aldose Reductase Inhibitory Activity
Ogawva, Yamawaki, Matsusita, Nomura, Kador, and Kinoshita (1993) synthesized a series of 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids with a benzyl moiety. These compounds were tested for their aldose reductase inhibitory activity, suggesting potential applications in managing diabetic complications. Ogawva et al., 1993.
Antimicrobial and Anti-inflammatory Agents
A study by Tolba, El-Dean, Ahmed, and Hassanien (2018) focused on synthesizing new thienopyrimidine derivatives and testing them as antimicrobial and anti-inflammatory agents. The compounds showed significant activity against fungi, bacteria, and inflammation, pointing to their potential use in developing new antimicrobial and anti-inflammatory treatments. Tolba, El-Dean, Ahmed, & Hassanien, 2018.
Antibacterial Activity
Research by Salahuddin, Kakad, and Shantakumar (2009) on novel Thieno[2, 3-d]pyrimidines revealed their antibacterial activity against both Gram-positive and Gram-negative bacteria. This study contributes to the ongoing search for new antibacterial agents in combating resistant bacterial strains. Salahuddin, Kakad, & Shantakumar, 2009.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophene-3-carboxylic acid, followed by cyclization and esterification reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-aminothiophene-3-carboxylic acid", "Benzyl bromide", "Triethylamine", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Chloroform", "Dichloromethane", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-aminothiophene-3-carboxylic acid using triethylamine as a catalyst in ethanol to form 3-(4-chlorophenyl)-2-amino-4,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-1(5H)-carboxylic acid.", "Step 2: Cyclization of the above product using acetic anhydride and sodium acetate in methanol to form 3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl acetate.", "Step 3: Esterification of the above product using benzyl bromide and potassium carbonate in dichloromethane to form benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate.", "Step 4: Purification of the final product using column chromatography with a solvent system of chloroform and petroleum ether." ] } | |
Número CAS |
866015-97-6 |
Fórmula molecular |
C24H19ClN2O4S |
Peso molecular |
466.94 |
Nombre IUPAC |
benzyl 2-[11-(4-chlorophenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-yl]acetate |
InChI |
InChI=1S/C24H19ClN2O4S/c25-16-9-11-17(12-10-16)27-22(29)21-18-7-4-8-19(18)32-23(21)26(24(27)30)13-20(28)31-14-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2 |
Clave InChI |
KGYXTXCWMZFUAC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2769162.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2769164.png)

![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid](/img/structure/B2769167.png)


![1-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2769171.png)
![2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2769172.png)
![Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2769177.png)
![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)
![1-(3,4-dichlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2769180.png)
![3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2769181.png)
![1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2769182.png)